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Compound of Interest

Compound Name: GAT2711

Cat. No.: B15616908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GAT2711, a potent and selective agonist

for the α9 nicotinic acetylcholine receptor (nAChR). The document summarizes its key potency

values (EC50 and IC50), details the experimental methodologies used for these

determinations, and illustrates its signaling pathways and experimental workflows.

Quantitative Potency and Selectivity of GAT2711
GAT2711 has been characterized as a full agonist of the human α9 nAChR with high selectivity

over the α7 subtype. Its inhibitory effects on inflammatory cytokine release have also been

quantified. The following tables summarize the reported EC50 and IC50 values for GAT2711.

Table 1: GAT2711 EC50 Values

Target Agonist Activity EC50 (nM) Selectivity

Human α9 nAChR Full Agonist 230[1][2][3][4][5][6]
340-fold vs. α7

nAChR[1][2][3][4][5]

Human α9α10 nAChR Full Agonist 990[6]

Table 2: GAT2711 IC50 Values
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Assay Cell Line IC50 (µM)

Inhibition of BzATP-induced IL-

1β release
THP-1 cells 0.5[2][6]

Experimental Protocols
The determination of GAT2711's potency and mechanism of action involved specific in vitro

and in vivo experimental procedures.

In Vitro Assays
1. α9 nAChR Agonism Assay

Objective: To determine the agonist activity and potency (EC50) of GAT2711 at human α9

and α9α10 nicotinic acetylcholine receptors.

System:Xenopus laevis oocytes expressing human α9 or α9α10 nAChRs.[3][4]

Methodology:

Oocytes were surgically removed from female Xenopus laevis frogs.

The oocytes were injected with cRNA encoding the human α9 or α9α10 nAChR subunits.

After an incubation period to allow for receptor expression, the oocytes were subjected to

two-electrode voltage-clamp recordings.

A holding potential of -70 mV was maintained.

Concentration-response curves were generated by applying increasing concentrations of

GAT2711 to the oocytes.

The resulting inward currents were measured and normalized to the maximum response

to determine the EC50 value.[3][4]

2. IL-1β Release Assay
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Objective: To assess the anti-inflammatory activity of GAT2711 by measuring its inhibition of

interleukin-1β (IL-1β) release.

Cell Line: Human monocytic THP-1 cells.[1][2][6]

Methodology:

THP-1 cells were differentiated into a macrophage-like phenotype using phorbol 12-

myristate 13-acetate (PMA).

The differentiated cells were primed with lipopolysaccharide (LPS) to induce the

expression of pro-IL-1β.

Cells were then pre-incubated with varying concentrations of GAT2711.

Inflammasome activation and subsequent IL-1β release were triggered by the addition of

benzoyl-ATP (BzATP).

The concentration of IL-1β in the cell culture supernatant was quantified using an enzyme-

linked immunosorbent assay (ELISA).

The IC50 value was calculated from the concentration-response curve of GAT2711's

inhibition of IL-1β release.

In Vivo Analgesia Model
Objective: To evaluate the analgesic efficacy of GAT2711 in a model of inflammatory pain.

Animal Model: Mice with Complete Freund's Adjuvant (CFA)-induced inflammatory pain. To

confirm the α9-dependent mechanism, α7 nAChR knockout mice were also used.[1][3][4]

Methodology:

Inflammatory pain was induced by injecting CFA into the hind paw of the mice.

GAT2711 was administered to the animals, typically via intraperitoneal injection.
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Pain sensitivity was assessed using tests for mechanical allodynia (e.g., von Frey

filaments) and thermal hyperalgesia (e.g., Hargreaves test).

The analgesic effect of GAT2711 was determined by the reduction in pain behaviors

compared to vehicle-treated control animals.

The retention of full analgesic activity in α7 nAChR knockout mice demonstrated that the

effects of GAT2711 are mediated through α9* nAChRs.[1][3][4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of GAT2711 and the

workflows of the key experiments.
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Caption: Proposed signaling pathway of GAT2711 upon binding to the α9* nAChR.
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Caption: Workflows for key in vitro and in vivo experiments with GAT2711.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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